delta8,9-Dehydro estrone-d4 (Sodium)
Description
Contextualizing Deuterated Steroids as Research Tools in Steroid Biochemistry and Analysis
The use of deuterated steroids as internal standards has revolutionized the quantitative analysis of steroid hormones in complex biological matrices. nih.govkarger.com In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for steroid analysis, the addition of a known quantity of a deuterated analog of the analyte of interest is crucial for achieving accurate and precise measurements. nih.govthermofisher.com
The underlying principle of this stable isotope dilution method is that the deuterated standard is chemically identical to the analyte, and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the endogenous, non-labeled steroid by the mass spectrometer. This allows for the correction of any sample loss during extraction and purification, as well as variations in instrument response, thereby significantly enhancing the reliability of the quantification. researchgate.net
The selection of a deuterated internal standard is guided by several factors, including the degree of deuterium incorporation and the position of the deuterium atoms within the molecule. A sufficient number of deuterium atoms is necessary to ensure a clear mass shift from the unlabeled analyte, preventing isotopic overlap. Furthermore, the deuterium labels should be placed in positions that are not susceptible to exchange with hydrogen atoms from the surrounding solvent or during metabolic processes. researchgate.net
Significance of Delta8,9-Dehydro Estrone-d4 (Sodium) as a Labeled Estrogenic Derivative
Delta8,9-Dehydro estrone-d4 (Sodium) is a prime example of a labeled estrogenic derivative designed for use as an internal standard in advanced research. Its primary application is in the accurate quantification of 8,9-dehydroestrone (B195169) in various biological samples, such as plasma, urine, and tissue homogenates. Given that 8,9-dehydroestrone is a component of conjugated equine estrogens (CEE), a widely used hormone replacement therapy, the ability to precisely measure its levels and those of its metabolites is of significant interest in pharmacokinetic and metabolic studies. wikipedia.orgnih.gov
The use of Delta8,9-Dehydro estrone-d4 (Sodium) as an internal standard offers several advantages over other analytical approaches. Immunoassays, for instance, can suffer from cross-reactivity with other structurally similar steroids, leading to inaccurate results. nih.gov By contrast, the high specificity of LC-MS/MS, combined with the use of a deuterated internal standard, allows for the unambiguous identification and quantification of 8,9-dehydroestrone, even in the presence of a complex mixture of other estrogens and their metabolites. nih.gov
The derivatization of estrogens, including the introduction of isotopic labels, can also enhance the sensitivity of their detection by mass spectrometry. nih.govresearchgate.net While 8,9-dehydroestrone itself has been the subject of research, the availability of its deuterated form facilitates more rigorous and reproducible scientific investigations into its metabolism, disposition, and biological effects.
Historical and Current Perspectives on Dehydroestrone Derivatives in Scientific Inquiry
The scientific interest in dehydroestrone derivatives dates back to the study of conjugated equine estrogens, which are a complex mixture of various estrogenic compounds. wikipedia.org 8,9-Dehydroestrone was identified as a minor constituent of this mixture. wikipedia.org Early research focused on characterizing the components of CEE and understanding their individual pharmacological properties.
More recent scientific inquiry has delved into the metabolism of dehydroestrone derivatives and their potential biological implications. For instance, studies have shown that 8,9-dehydroestrone is metabolized to catechol derivatives, such as 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov These metabolites can be further oxidized to form reactive o-quinones, which have the potential to interact with cellular macromolecules. nih.gov Research into the formation and reactivity of these metabolites is crucial for understanding the complete biological profile of 8,9-dehydroestrone.
Furthermore, clinical studies have investigated the estrogenic activity of 8,9-dehydroestrone sulfate (B86663), a conjugated form of the steroid. nih.govoup.com These studies have explored its effects on various physiological parameters in postmenopausal women, contributing to a better understanding of its potential role as an active component of hormone replacement therapy. nih.govoup.com The development of analytical tools, such as Delta8,9-Dehydro estrone-d4 (Sodium), is instrumental in advancing this line of research by enabling more precise and reliable measurements of the parent compound and its metabolites in clinical and preclinical studies.
Detailed Research Findings
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Research Finding |
|---|---|---|---|---|
| 8,9-Dehydroestrone | 474-87-3 | C18H20O2 | 268.35 | A naturally occurring equine estrogen and a component of conjugated estrogens. wikipedia.org |
| 2-Hydroxy-8,9-dehydroestrone | Not Available | C18H20O3 | 284.35 | A catechol metabolite of 8,9-dehydroestrone formed in the liver. nih.gov |
| 4-Hydroxy-8,9-dehydroestrone | Not Available | C18H20O3 | 284.35 | Another catechol metabolite of 8,9-dehydroestrone. nih.gov |
| 8,9-Dehydro-17β-estradiol | Not Available | C18H22O2 | 270.37 | An active metabolite of 8,9-dehydroestrone. wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C18H19NaO5S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;[(13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,18-;/m0./s1/i3D,7D2,10D; |
InChI Key |
LLUMKBPKZHXWDL-XVJOFHSBSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Ii. Methodological Innovations in Analytical Chemistry Utilizing Delta8,9 Dehydro Estrone D4 Sodium
Role as an Internal Standard in Quantitative Mass Spectrometry-Based Assays
The primary function of a deuterated compound like delta8,9-Dehydro estrone-d4 (Sodium) in analytical chemistry is to serve as an internal standard. An ideal internal standard is a compound that is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of the internal standard to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of quantification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications for Steroid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of steroids in complex biological matrices such as plasma, serum, and urine. In these assays, a deuterated internal standard like delta8,9-Dehydro estrone-d4 (Sodium) would be added to the sample prior to extraction. It would co-elute with the non-deuterated (endogenous) estrone (B1671321) during the liquid chromatography separation and be detected simultaneously by the mass spectrometer. The ratio of the signal from the endogenous steroid to the signal from the deuterated internal standard is then used to calculate the concentration of the endogenous steroid, effectively normalizing for any sample loss or ionization suppression.
Table 1: Representative LC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition (Analyte) | Specific to the target steroid |
| MS/MS Transition (Internal Standard) | Specific to the deuterated steroid |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Bioanalytical Research
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for steroid analysis, often requiring derivatization to increase the volatility of the steroid molecules. A deuterated internal standard is crucial in GC-MS to account for variability in the derivatization reaction efficiency and injection volume. Similar to LC-MS/MS, the ratio of the analyte peak area to the internal standard peak area is used for quantification. The use of a stable isotope-labeled internal standard is particularly important in GC-MS to ensure that the analyte and standard have nearly identical chromatographic retention times and fragmentation patterns, leading to more reliable results.
Strategies for Overcoming Matrix Effects and Enhancing Assay Sensitivity
Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. The most effective strategy to mitigate matrix effects is the use of a co-eluting, stable isotope-labeled internal standard like delta8,9-Dehydro estrone-d4 (Sodium). Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, the influence of these effects is largely canceled out. Furthermore, optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering substances and enhance the sensitivity of the assay.
Applications in Comprehensive Metabolite Profiling and Structural Elucidation
Beyond simple quantification of a single analyte, deuterated standards can play a role in more comprehensive metabolomics studies aimed at understanding steroid pathways and identifying unknown estrogenic compounds.
Targeted Metabolomics Approaches for Steroid Pathways
In targeted metabolomics, the goal is to quantify a specific panel of known metabolites within a biological pathway. A suite of deuterated internal standards, potentially including delta8,9-Dehydro estrone-d4 (Sodium) for the estrogen pathway, would be used to ensure accurate quantification of each steroid metabolite. This allows for a detailed snapshot of the steroidogenic pathway, providing valuable insights into the biochemical state of an organism and how it is affected by disease or external stimuli.
Table 2: Key Steroids in a Targeted Metabolomics Panel
| Steroid Class | Representative Analytes |
| Estrogens | Estrone, Estradiol (B170435), Estriol |
| Androgens | Testosterone, Androstenedione, DHEA |
| Progestogens | Progesterone, 17-OH Progesterone |
| Glucocorticoids | Cortisol, Cortisone |
| Mineralocorticoids | Aldosterone, Corticosterone |
Methodologies for Isomer Discrimination and Separation Challenges (e.g., Dehydroestrone and Equilin (B196234) Isomers)
The accurate quantification of steroid isomers presents a significant analytical challenge because isomers possess identical atomic compositions and molecular weights, making them difficult to differentiate with mass spectrometry alone. biocompare.com The separation of Δ8,9-Dehydroestrone from its structural isomer, equilin, is a classic example of this difficulty. These two compounds differ only in the position of a double bond within the steroid's B-ring. madbarn.comnih.gov
Standard analytical techniques using conventional C18 reversed-phase columns often fail to resolve these geometric isomers, leading to co-elution and inaccurate quantification. madbarn.comnih.gov Research has demonstrated that achieving separation requires innovative chromatographic strategies. While partial separation has been noted on phenyl-bonded silica (B1680970) phases, baseline resolution is more reliably achieved using carbon-based stationary phases. madbarn.com Specifically, porous graphitic carbon (PGC) and graphitic carbon-coated zirconia have shown exceptional resolving power for these isomers, with PGC columns achieving resolution values as high as 19. madbarn.comnih.gov
In this context, Delta8,9-Dehydro estrone-d4 is indispensable. When used as an internal standard in an LC-MS/MS assay, it co-elutes with the native Δ8,9-Dehydroestrone. While the chromatographic method is optimized to separate the analyte from its isomer, equilin, the deuterated standard ensures that any variations in instrument response or matrix effects impacting the target analyte are accurately corrected for. scispace.com The mass spectrometer can easily distinguish between the deuterated standard and the non-deuterated analyte due to their mass difference, allowing for precise quantification even if chromatographic separation from other interfering compounds is incomplete. sigmaaldrich.com
| Stationary Phase Type | Observed Resolution (Rs) | Reference |
|---|---|---|
| C18 (Alkyl-bonded silica) | No separation observed | madbarn.com, nih.gov |
| Diphenyl (Phenyl-bonded silica) | ~1.5 (Partial separation) | madbarn.com, nih.gov |
| Graphitic Carbon-Coated Zirconia (Zr-CARB) | >3.0 (Baseline separation) | madbarn.com, nih.gov |
| Porous Graphitic Carbon (Hypercarb) | Up to 19 (Excellent baseline separation) | madbarn.com, nih.gov |
Development and Validation of Bioanalytical Methodologies in Complex Biological Matrices
The development of robust bioanalytical methods for quantifying steroids in matrices such as serum, plasma, and urine is essential for clinical and research applications. nih.govnih.gov The use of a stable isotope-labeled internal standard like Delta8,9-Dehydro estrone-d4 is considered the gold standard for such assays, ensuring high specificity and accuracy. scispace.com
Biological matrices are inherently complex, containing numerous substances that can interfere with analysis. researchgate.net Therefore, extensive sample preparation is required to extract the target analyte, remove interferences, and concentrate the sample. Common techniques include:
Protein Precipitation (PP): A straightforward method where a solvent like acetonitrile is added to a serum or plasma sample to denature and precipitate proteins. nih.govnih.gov The supernatant containing the analyte and the deuterated standard is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on differences in solubility. nih.govnih.gov
Solid-Phase Extraction (SPE): Widely used for its efficiency and selectivity, SPE involves passing the sample through a cartridge containing a solid adsorbent. nih.gov Interfering compounds are washed away, and the analyte is then eluted with a different solvent. C18 is a common sorbent used for steroid extraction. ssrn.com
The crucial step in these workflows is the addition of the deuterated internal standard, such as Delta8,9-Dehydro estrone-d4, to the sample at the very beginning of the process. sigmaaldrich.com This ensures that any loss of the target analyte during the multi-step extraction procedure is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification. scispace.com
Achieving reliable steroid quantification requires careful optimization of the chromatographic conditions to ensure adequate separation from matrix components and isomeric compounds. longdom.orglibretexts.org Key parameters that are adjusted during method development include:
Mobile Phase Composition: The ratio of aqueous and organic solvents (e.g., water and acetonitrile or methanol) is optimized to achieve the desired retention time and peak shape. longdom.org Additives like formic acid may be used to improve ionization efficiency in the mass spectrometer. researchgate.net
Stationary Phase (Column) Selection: As discussed previously, the choice of the column is critical for resolving isomers. madbarn.com For general steroid analysis, C18 columns are common, but specialized phases may be required. nih.gov
Flow Rate: The speed at which the mobile phase moves through the column affects both the analysis time and the separation efficiency. longdom.org
Column Temperature: Adjusting the column temperature can influence analyte retention times and improve peak symmetry. longdom.org
While Delta8,9-Dehydro estrone-d4 is expected to have a slightly different retention time than its non-deuterated counterpart due to the isotopic effect, the primary goal of optimization is to ensure baseline separation from interferences and other related steroids, providing a clean signal for both the analyte and the internal standard. youtube.com
Before a bioanalytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy. nih.govnih.gov Regulatory bodies provide strict guidelines for this process. The use of a deuterated internal standard like Delta8,9-Dehydro estrone-d4 is instrumental in meeting these criteria. Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter among a series of measurements, typically expressed as the coefficient of variation (%CV).
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the assay is accurate and precise.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. youtube.com
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The stable isotope-labeled internal standard helps to control for variability in recovery and matrix effects, leading to improved precision and accuracy across the entire analytical range. scispace.com
| Validation Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Accuracy (Bias) | Within ±15% of the nominal value (±20% at the LOQ) | youtube.com, ssrn.com |
| Precision (%CV) | ≤15% (≤20% at the LOQ) | youtube.com, ssrn.com |
| Linearity (Correlation Coefficient) | r² ≥ 0.99 | researchgate.net |
| Matrix Effect | %CV of the IS-normalized matrix factor should be ≤15% | ssrn.com |
| Recovery | Should be consistent, precise, and reproducible | ssrn.com |
Iii. Investigating Metabolic Pathways and Biochemical Transformations of Delta8,9 Dehydro Estrone Analogues
Enzymatic Biotransformation Studies of Dehydroestrone Derivatives
The enzymatic biotransformation of dehydroestrone derivatives is characterized by Phase I oxidation reactions followed by Phase II conjugation reactions. These processes are fundamental in metabolizing the compound for elimination and can lead to the formation of various metabolites.
Hydroxylation Reactions and Catechol Metabolite Formation
Phase I metabolism of estrogens is predominantly characterized by hydroxylation, an oxidative process catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For 8,9-dehydroestrone (B195169), this leads to the formation of catechol estrogens, which are estrogens containing a catechol (1,2-dihydroxybenzene) structure. wikipedia.org The primary sites of hydroxylation are at the C-2 and C-4 positions of the aromatic A-ring, resulting in the formation of 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone, respectively. nih.govacs.org
Studies using rat liver microsomes have demonstrated that, similar to endogenous estrogens, 8,9-dehydroestrone is preferentially hydroxylated at the 2-position. The ratio of 2-hydroxylated to 4-hydroxylated metabolites was found to be approximately 6:1. nih.gov These catechol metabolites can be further oxidized to form reactive intermediates such as semiquinones and quinones, which are capable of redox cycling and generating reactive oxygen species (ROS). nih.govresearchgate.net
Conjugation Reactions: Sulfation, Glucuronidation, and Glutathione (B108866) Adduct Formation
Following Phase I hydroxylation, dehydroestrone and its catechol metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net The primary conjugation pathways for estrogens include sulfation, glucuronidation, and conjugation with glutathione (GSH). researchgate.netnih.gov
Sulfation and Glucuronidation: These are major pathways for the metabolism of parent estrogens and their hydroxylated metabolites. researchgate.net Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for catalyzing sulfation and glucuronidation, respectively. researchgate.netnih.gov These reactions typically occur at the hydroxyl groups, rendering the molecules more hydrophilic. wikipedia.org
Glutathione Adduct Formation: The catechol metabolites of 8,9-dehydroestrone can be oxidized by enzymes like tyrosinase or microsomal peroxidases to form electrophilic ortho-quinones. nih.gov These reactive quinones can then react with the nucleophilic thiol group of glutathione (GSH), a key cellular antioxidant. researchgate.net This reaction, often catalyzed by glutathione-S-transferases, is a detoxification pathway that prevents the reactive quinones from damaging cellular macromolecules like DNA. researchgate.net Studies have shown that both 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone, upon oxidation, react with GSH to form mono- and di-GSH conjugates. nih.gov Interestingly, GSH conjugates of 2-hydroxy-8,9-dehydroestrone were detected even without enzymatic oxidation, suggesting a more complex reactivity for this specific metabolite. nih.gov
Characterization of In Vitro Metabolic Pathways in Cellular and Subcellular Systems (e.g., Liver Microsomes)
In vitro systems are essential tools for elucidating the metabolic pathways of compounds like dehydroestrone without the complexities of a whole-organism model. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a particularly valuable subcellular fraction because they contain a high concentration of key drug-metabolizing enzymes, including cytochrome P450s and UGTs. nih.govresearchgate.netepa.gov
Research on 8,9-dehydroestrone has utilized rat liver microsomes to characterize its metabolic fate. nih.gov In these systems, incubation of 8,9-dehydroestrone with microsomes and necessary co-factors (like NADPH for CYP450 activity) allows for the identification of primary metabolites. researchgate.net For example, such experiments have confirmed that 8,9-dehydroestrone is converted to its 2-hydroxy and 4-hydroxy catechol derivatives. nih.gov Furthermore, by including glutathione in the incubation mixture, researchers have been able to trap the reactive quinone intermediates and identify the resulting GSH adducts, confirming this metabolic sequence. nih.govacs.org
Table 1: Key Metabolites of 8,9-Dehydroestrone Identified in In Vitro Studies
| Metabolite | Metabolic Pathway | Key Enzyme Family | Significance |
|---|---|---|---|
| 2-Hydroxy-8,9-dehydroestrone | Hydroxylation (Phase I) | Cytochrome P450 (CYP) | Major catechol metabolite; precursor to quinones and conjugates. nih.gov |
| 4-Hydroxy-8,9-dehydroestrone | Hydroxylation (Phase I) | Cytochrome P450 (CYP) | Minor catechol metabolite; precursor to quinones and conjugates. nih.gov |
| Glutathione (GSH) Conjugates | Conjugation (Phase II) | Glutathione-S-Transferase (GST) | Detoxification products formed from reactive o-quinones. nih.gov |
| 2-Hydroxyequilenin | Isomerization | Non-enzymatic/pH-dependent | Stable isomerization product of 2-hydroxy-8,9-dehydroestrone. nih.gov |
Analysis of Isomerization Processes in Steroid Metabolism
Isomerization, or the structural rearrangement of a molecule into an isomer, is another important transformation that can occur during steroid metabolism. These rearrangements can lead to the formation of more stable or biologically active compounds.
Elucidation of Structural Rearrangements in Dehydroestrone Analogues
A significant structural rearrangement has been observed for the catechol metabolites of 8,9-dehydroestrone. Under physiological conditions, 2-hydroxy-8,9-dehydroestrone is unstable and undergoes isomerization to form 2-hydroxyequilenin. nih.gov This transformation results in a more stable catechol structure. In contrast, 4-hydroxy-8,9-dehydroestrone was found to be stable under similar conditions and does not undergo this type of rearrangement. nih.gov This difference in stability and reactivity highlights the distinct chemical properties conferred by the position of the hydroxyl group on the aromatic ring.
Comparative Metabolic Fate of Naturally Occurring and Synthetic Estrogens
The metabolic pathways of synthetic or non-human estrogens, like the equine estrogen 8,9-dehydroestrone, can be compared to those of endogenous human estrogens such as estradiol (B170435) and estrone (B1671321). While there are many similarities, subtle differences in chemical structure can lead to distinct metabolic profiles. helloclue.comdrlouisenewson.co.uk
Both natural and synthetic estrogens undergo hydroxylation to form catechols and subsequent conjugation reactions as primary routes of metabolism. nih.gov The preference for 2-hydroxylation over 4-hydroxylation observed for 8,9-dehydroestrone is consistent with the metabolism of endogenous estradiol and estrone. nih.govresearchgate.net However, the unique Δ8,9 double bond in the B-ring of dehydroestrone introduces chemical properties not present in human estrogens. This structural feature is responsible for the isomerization of its 2-hydroxy metabolite to 2-hydroxyequilenin, a pathway not seen with endogenous catechols. nih.gov Furthermore, while the catechols of 8,9-dehydroestrone form reactive quinones, preliminary studies suggest they may be less cytotoxic than the quinoid metabolites of other equine estrogens like equilin (B196234) and equilenin. nih.govacs.org
Table 2: Comparative Metabolic Features of 8,9-Dehydroestrone vs. Endogenous Estrogens
| Metabolic Feature | 8,9-Dehydroestrone | Endogenous Estrogens (e.g., Estradiol) |
|---|---|---|
| Primary Hydroxylation | Preferential formation of 2-hydroxy catechols over 4-hydroxy catechols (Ratio ~6:1). nih.gov | Preferential formation of 2-hydroxy catechols over 4-hydroxy catechols. researchgate.net |
| Catechol Isomerization | 2-hydroxy metabolite isomerizes to the stable 2-hydroxyequilenin. nih.gov | No comparable isomerization reported. |
| Conjugation Pathways | Undergoes sulfation, glucuronidation, and glutathione conjugation. nih.gov | Undergoes sulfation, glucuronidation, and glutathione conjugation. researchgate.net |
| Reactive Intermediates | Forms o-quinones from catechol metabolites. nih.gov | Forms o-quinones from catechol metabolites. researchgate.net |
Application as a Stable Isotope Tracer in Metabolic Flux Analysis
The use of stable isotope-labeled compounds is a powerful technique in metabolic research, enabling the precise tracking of metabolic fates of molecules within complex biological systems. Delta8,9-Dehydro estrone-d4 (Sodium), a deuterated analogue of the naturally occurring equine estrogen, serves as an invaluable tracer in metabolic flux analysis to elucidate the biochemical transformations of its parent compound. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from endogenous estrogens and its metabolites using mass spectrometry-based methods.
Metabolic flux analysis with delta8,9-Dehydro estrone-d4 allows researchers to qualitatively and quantitatively assess the flow of this compound through various metabolic pathways. When introduced into in vitro systems, such as human or rat liver microsomes, or administered in preclinical in vivo models, the deuterated estrone analogue undergoes the same enzymatic reactions as its unlabeled counterpart. nih.gov By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can identify and quantify the resulting deuterated metabolites. nih.govresearchgate.net This approach is crucial for distinguishing true metabolites from the complex background of the biological matrix, which may contain numerous interfering endogenous compounds. nih.gov
Detailed research findings from studies on analogous deuterated estrogens have demonstrated the utility of this methodology. For instance, the metabolism of deuterated estradiol and estrone has been extensively studied, revealing key oxidative pathways. nih.gov These studies have shown that the use of stable isotope labeling is critical for confirming the structures of known metabolites and identifying novel ones. nih.govwikipedia.org The distinct isotopic signature of the deuterated compounds aids in the structural elucidation of metabolites by analyzing the fragmentation patterns in MS/MS spectra. nih.govresearchgate.net
In the context of delta8,9-Dehydro estrone, its metabolism is known to involve several key transformations. A primary metabolic route is the conversion to its 17β-estradiol form, 8,9-dehydro-17β-estradiol. wikipedia.org Furthermore, hydroxylation at the 2- and 4-positions of the aromatic A-ring represents a significant pathway, leading to the formation of catechol estrogen metabolites. nih.gov Studies using rat liver microsomes have shown that 8,9-dehydroestrone is primarily metabolized to 2-hydroxy-8,9-dehydroestrone over its 4-hydroxy counterpart, with a reported ratio of approximately 6:1. nih.gov These catechol estrogens can then be further metabolized to form o-quinones, which can react with cellular nucleophiles like glutathione (GSH) to form conjugates. nih.gov
The application of delta8,9-Dehydro estrone-d4 in metabolic flux analysis would allow for the precise quantification of the flux through these specific pathways. By monitoring the appearance of d4-labeled 8,9-dehydro-17β-estradiol, 2-hydroxy-8,9-dehydroestrone, 4-hydroxy-8,9-dehydroestrone, and their subsequent conjugates, researchers can determine the rates of these biotransformations.
The following interactive data table illustrates the expected key metabolites that would be identified and quantified in a typical in vitro metabolic study of delta8,9-Dehydro estrone-d4 using liver microsomes and analyzed by LC-MS/MS. The mass-to-charge ratio (m/z) for the deuterated metabolites would be shifted by +4 compared to the unlabeled metabolites, confirming their origin from the administered tracer.
| Metabolite | Abbreviation | Biochemical Transformation | Expected m/z (Unlabeled) | Expected m/z (d4-labeled) |
|---|---|---|---|---|
| 8,9-Dehydro-17β-estradiol | Δ8,9-E2 | Reduction of 17-keto group | 270.16 | 274.18 |
| 2-Hydroxy-8,9-dehydroestrone | 2-OH-Δ8,9-E1 | A-ring hydroxylation | 284.14 | 288.16 |
| 4-Hydroxy-8,9-dehydroestrone | 4-OH-Δ8,9-E1 | A-ring hydroxylation | 284.14 | 288.16 |
| 2-Hydroxy-8,9-dehydroestrone-GSH conjugate | 2-OH-Δ8,9-E1-SG | Glutathione conjugation | 591.22 | 595.24 |
| 4-Hydroxy-8,9-dehydroestrone-GSH conjugate | 4-OH-Δ8,9-E1-SG | Glutathione conjugation | 591.22 | 595.24 |
This stable isotope tracer approach provides a robust and reliable method for investigating the metabolic pathways of delta8,9-Dehydro estrone analogues, offering clear advantages over studies relying solely on the measurement of unlabeled compounds. The high sensitivity and specificity of this technique are essential for understanding the biochemical transformations that influence the biological activity of these estrogens.
Iv. Advanced Synthesis and Characterization of Deuterated Estrogen Reference Materials
Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium atoms at specific, stable positions within a complex molecule like an estrogen is a significant synthetic challenge. Steroids are primarily hydrocarbons with limited functional groups that can direct deuterium labeling. arkat-usa.org The goal is to create a molecule that is chemically identical to the analyte of interest but has a different mass, without compromising its structural integrity or introducing isotopic instability. hilarispublisher.com Careful selection of the labeling site is crucial to prevent the loss of deuterium atoms through exchange in solution or under mass spectrometry conditions. hilarispublisher.com
Several strategies have been developed for the site-specific incorporation of deuterium into steroid frameworks:
Catalytic Exchange Reactions: Transition metal catalysts can be used to facilitate the exchange of hydrogen for deuterium. For instance, deuterated trifluoroacetic acid (CF3COOD) has been used for regioselective deuterium exchange on the phenol (B47542) ring of estrone (B1671321). researchgate.net
Reduction of Precursors: Double bonds or carbonyl groups can be reduced using deuterium-containing reagents. Catalytic reduction with deuterium gas (D2) is a common method, although it can sometimes suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.org A more controlled approach involves the reduction of a ketone with a deuteride-donating agent like sodium borodeuteride (NaBD4) to introduce deuterium at a specific carbon and create a hydroxyl group. researchgate.net
Multi-step Synthetic Sequences: Often, achieving high isotopic enrichment at a specific, non-activated position requires a multi-step synthesis. arkat-usa.org This can involve creating a precursor with a functional group at the desired labeling site, performing the deuteration step, and then removing the functional group or completing the synthesis of the target molecule. arkat-usa.orgnih.gov For example, a common route for labeling steroids at the C-6 and C-7 positions starts with a Δ(5)-sterol, involves base-catalyzed exchange with deuterium oxide to label C-7, and reduction with sodium borodeuteride to label C-6. nih.gov
Organometallic Chemistry: Modern organometallic methods offer precise control over C-H activation and functionalization, enabling the targeted introduction of deuterium. These advanced techniques can overcome challenges associated with the low reactivity of certain C-H bonds in the steroid nucleus. nih.govescholarship.org
| Methodology | Description | Key Reagents/Conditions | Application Example |
| Acid-Catalyzed Exchange | H/D exchange at positions activated by aromatic rings or adjacent functional groups. | Deuterated acids (e.g., CF3COOD, D2SO4) | Labeling of the aromatic A-ring in estrogens. researchgate.net |
| Base-Catalyzed Exchange | H/D exchange at positions adjacent to carbonyl groups (enolizable protons). nih.gov | Deuterated bases (e.g., NaOD in D2O) | Introduction of deuterium at C-7 in a 6-oxo-steroid intermediate. nih.gov |
| Catalytic Deuteration | Addition of deuterium across a double bond. arkat-usa.org | D2 gas, transition metal catalyst (e.g., Pd, Pt) | Saturation of a C=C bond in a steroid precursor. |
| Deuteride (B1239839) Reduction | Reduction of a carbonyl group (ketone, aldehyde) to a deuterated alcohol. researchgate.net | Sodium borodeuteride (NaBD4), Lithium aluminum deuteride (LiAlD4) | Conversion of a ketone at C-17 to a deuterated hydroxyl group. |
| Multi-step Synthesis | A sequence of reactions to construct the molecule with deuterium incorporated at a late stage. arkat-usa.org | Various, including organometallic reagents and deuterated building blocks. | Synthesis of complex deuterated sterols where direct exchange is not feasible. arkat-usa.org |
Analytical Techniques for Ensuring Isotopic Purity and Chemical Identity of Labeled Compounds
Once synthesized, a deuterated reference material must undergo rigorous analytical characterization to confirm its chemical structure and determine its isotopic purity. rsc.org Isotopic purity is a critical parameter, representing the percentage of the material that contains the desired number of deuterium atoms. nih.gov A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is a primary tool for verifying the mass increase corresponding to deuterium incorporation and for quantifying isotopic enrichment. clearsynth.comscioninstruments.com High-resolution techniques like electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can distinguish between the different isotopologues (e.g., molecules with zero, one, two, three, or four deuterium atoms) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the relative abundance of these isotopolog ions, the isotopic purity can be calculated with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) can further help to confirm the location of the deuterium labels by analyzing the fragmentation patterns of the labeled molecule compared to its unlabeled counterpart. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an essential technique for unequivocally confirming the chemical structure of the synthesized compound and the precise location of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In ¹H NMR, the absence of a signal at a specific chemical shift, compared to the spectrum of the unlabeled analog, indicates successful deuterium substitution at that position.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the labeling sites. acs.orgacs.org The chemical shifts in ²H NMR are identical to those in ¹H NMR, making spectral assignment straightforward. It can be used to determine enantiomeric purity in certain cases. acs.orgacs.org
¹³C NMR (Carbon NMR): The incorporation of deuterium affects the signals of the attached carbon atom and adjacent carbons (isotopic shift), providing further evidence of the labeling position. researchgate.net
A combination of ¹H and ²H NMR can be a robust strategy for accurately determining isotope abundance in both partially and fully labeled compounds. nih.gov
| Technique | Information Provided | Strengths | Limitations |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution and enrichment, confirmation of molecular weight. rsc.orgnih.gov | High sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net | Does not directly confirm the location of labels; fragmentation (MS/MS) is needed for localization. |
| ¹H NMR Spectroscopy | Confirms chemical structure and indicates label position by signal disappearance. nih.gov | Provides detailed structural information, widely available. | Indirect detection of deuterium; requires comparison with unlabeled standard. |
| ²H NMR Spectroscopy | Directly detects deuterium nuclei, confirming label position and purity. acs.orgacs.org | Unambiguous confirmation of label sites. acs.org | Lower sensitivity than ¹H NMR; requires specialized instrument setup or longer acquisition times. |
| ¹³C NMR Spectroscopy | Confirms chemical structure and provides evidence for label location via isotopic shifts. researchgate.net | Provides skeletal structure information. | Low natural abundance of ¹³C results in lower sensitivity. libretexts.org |
Protocols for Quality Control and Certification of Deuterated Reference Standards
The final step in producing a deuterated reference material is its certification. A Certified Reference Material (CRM) is a standard whose property values (e.g., identity, purity, concentration) are confirmed by a metrologically valid procedure and accompanied by an uncertainty value and a statement of metrological traceability. iaea.orgdemarcheiso17025.com The production and certification of CRMs must follow stringent international guidelines, such as those outlined in ISO 17034 and ISO Guide 35. europa.eu
The certification process involves a comprehensive quality control protocol:
Purity Assessment: The chemical purity of the material is determined using multiple analytical techniques (e.g., chromatography, NMR) to identify and quantify any organic or inorganic impurities.
Homogeneity Testing: The batch of the reference material is tested to ensure that the property values are uniform across all units (bottles or vials). This is crucial so that any sample taken from any unit is representative of the entire batch. europa.eu
Stability Studies: The material is subjected to stability testing under various storage and transport conditions (e.g., different temperatures, light exposure) to establish its shelf life and recommended storage conditions. europa.eu The validity period of the certificate is based on these studies. nist.gov
Characterization and Value Assignment: The isotopic enrichment and concentration are precisely determined through measurements performed by one or more competent laboratories using primary methods or validated high-performance methods. europa.eu For instance, the CDC Hormone Standardization (HoSt) Program certifies the performance of laboratories measuring estradiol (B170435) against a reference measurement procedure. cdc.gov
Uncertainty Calculation: A critical component of certification is the assignment of an expanded uncertainty to the certified value. This uncertainty budget accounts for contributions from the characterization measurements, as well as any potential instability or inhomogeneity. europa.eu
Certification and Documentation: A formal certificate is issued that details the certified property values and their uncertainties, provides a description of the material, states its intended use, gives instructions for proper use and storage, and confirms its metrological traceability. nist.gov
Q & A
Q. What analytical methods are recommended for quantifying delta8,9-Dehydro estrone-d4 (Sodium) in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with dansyl chloride derivatization is the gold standard. The method involves enzymatic hydrolysis (β-glucuronidase/aryl sulfatase) to release conjugated metabolites, followed by liquid-liquid extraction and derivatization. Isotope-labeled internal standards (e.g., estrone-d4) are critical for correcting matrix effects and improving precision . Ensure calibration curves span the expected concentration range (e.g., 0.078–5 ng/mL) and validate accuracy/recovery using spiked samples .
Q. What isotopic internal standards are suitable for LC-MS/MS assays of delta8,9-Dehydro estrone-d4 (Sodium)?
Estrone-d4 is a validated internal standard due to its structural similarity and deuterium labeling, which minimizes isotopic interference. Prepare stock solutions in methanol (1 mg/mL) and dilute working solutions to match analyte concentrations. Include the internal standard during sample preparation to account for extraction efficiency .
Q. How should researchers validate the purity of synthesized delta8,9-Dehydro estrone-d4 (Sodium)?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic pattern. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity. Elemental analysis ensures stoichiometric purity. Monitor impurities via reverse-phase HPLC with UV detection (e.g., 280 nm) and compare retention times against reference standards .
Q. What strategies ensure compound stability during storage and handling?
Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use methanol or dimethyl sulfoxide (DMSO) to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Conduct stability tests under varying pH, temperature, and light conditions to establish degradation kinetics .
Q. What are the key steps in synthesizing delta8,9-Dehydro estrone-d4 (Sodium)?
Synthesis typically involves deuterium exchange at specific positions using deuterated reagents (e.g., D₂O or deuterated acids). Purify intermediates via column chromatography, and confirm deuteration efficiency using mass spectrometry. Final sulfation to form the sodium salt requires controlled reaction conditions (e.g., SO₃-pyridine complex) followed by ion-exchange chromatography .
Advanced Research Questions
Q. How can mass spectrometry parameters be optimized for detecting delta8,9-Dehydro estrone-d4 (Sodium) in complex matrices?
Optimize selected reaction monitoring (SRM) transitions (e.g., m/z 416.3 → 274.1 for estrone-d4) using collision energy ramping. Adjust ion source parameters: sheath gas (20 arb), auxiliary gas (5 arb), spray voltage (3 kV), and capillary temperature (270°C). Use a high-resolution S-lens to enhance sensitivity and reduce background noise .
Q. How should researchers address discrepancies between observed data and literature on metabolic pathways?
Replicate experiments using identical protocols (e.g., enzyme hydrolysis conditions). Cross-validate findings with orthogonal methods (e.g., immunoassays or stable isotope tracing). Investigate potential confounders like matrix effects or co-eluting isomers. Compare results with peer-reviewed studies using standardized reporting formats (e.g., MIAME guidelines) .
Q. What experimental design considerations are critical for studying enzymatic sulfation pathways?
Use recombinant sulfotransferases (SULTs) to isolate specific enzymatic activity. Include negative controls (heat-inactivated enzymes) and quantify sulfate conjugation via LC-MS/MS. Optimize incubation time, pH (7.4), and co-factor (3′-phosphoadenosine-5′-phosphosulfate) concentrations. Normalize data to protein content or internal standards .
Q. What statistical approaches are recommended for dose-response studies?
Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Use ANOVA to compare treatment groups, followed by post-hoc tests (Tukey’s HSD). Account for batch effects via mixed-effects models. Report uncertainty using confidence intervals (95%) and effect sizes .
Q. How can multi-omics integration elucidate the compound’s role in endocrine pathways?
Combine transcriptomics (RNA-seq) to identify regulated genes (e.g., CYP19A1) with metabolomics (LC-MS/MS) profiling of estrogen metabolites. Use pathway analysis tools (IPA, MetaboAnalyst) to map interactions. Validate findings with CRISPR-Cas9 knockout models or isotopic flux analysis .
Methodological Notes
- Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Reference ethical review frameworks (e.g., S.I. 190/2004) for protocol alignment .
- Data Presentation : Include raw data in appendices and processed data in main texts. Use tables/graphs with error bars (SEM) and significance annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
